REACTION_CXSMILES
|
O[C:2]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]2[N:5]([CH2:6][CH2:7][CH2:8]2)[C:4](=[O:15])[CH:3]=1.P(Cl)(Cl)([Cl:18])=O.CN(C)C1C=CC=CC=1>>[Cl:18][C:2]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]2[N:5]([CH2:6][CH2:7][CH2:8]2)[C:4](=[O:15])[CH:3]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(N2CCCC2=C1C(=O)OC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
quenched with ice
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
Organics were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (75% EtOAc/CH2Cl2)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(N2CCCC2=C1C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.02 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |